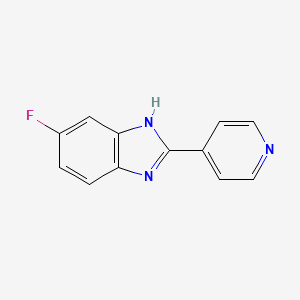

5-Fluoro-2-(4-pyridyl)-1H-benzimidazole

概要

説明

5-Fluoro-2-(4-pyridyl)-1H-benzimidazole is a chemical compound that likely contains a benzimidazole core, which is a type of organic compound consisting of a fusion of benzene and imidazole . It also has a pyridyl group and a fluorine atom attached to it. The exact properties and applications of this compound would depend on its specific structure and the positions of these groups .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzimidazole ring, which is a fused ring structure containing a benzene ring and an imidazole ring . The fluorine atom and the pyridyl group would be attached to this core structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the reaction conditions . Fluorinated pyridines can undergo various reactions, including substitutions, additions, and eliminations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact structure . Fluorinated compounds often have unique properties due to the high electronegativity and small size of the fluorine atom .科学的研究の応用

Synthesis and Biological Activity

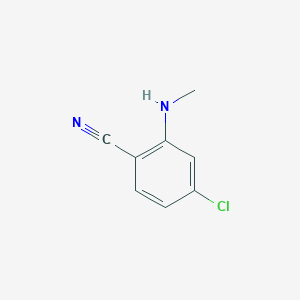

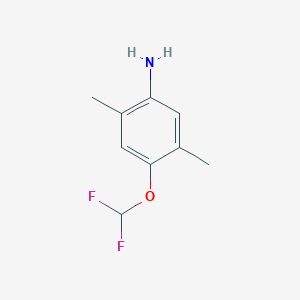

A study focused on the synthesis of fluorinated heterocyclic compounds, including derivatives of 5-Fluoro-2-(4-pyridyl)-1H-benzimidazole, demonstrated these compounds' antimicrobial and anti-inflammatory activities. These derivatives were synthesized through a series of reactions starting with fluoro-chloro-aniline, leading to compounds with moderate biological activity confirmed by in silico ADME, pharmacokinetic properties, and in vitro assays (Binoy, N., Nargund, S. L., Nargund, Shravan. L., & Nargund, R., 2021).

Chemical Synthesis Methodology

Research into the synthesis of pyrido[1,2-a]benzimidazoles has highlighted the importance of acid additives in direct copper-catalyzed amination. This methodology enables the creation of compounds with potential medicinal chemistry applications, such as improved solubility and DNA intercalation properties, and material chemistry applications, including fluorescence (Masters, Kye-Simeon et al., 2011).

Fluorescent Probes for Biological and Chemical Sensing

A novel pyrido[1,2-a]benzimidazole-rhodamine FRET system was developed as a ratiometric fluorescent probe for Cu2+ in living cells, showcasing large Stokes shifts, high selectivity, and fast response. This application demonstrates the compound's utility in practical applications within biological systems, offering a new tool for imaging Cu2+ in living cells with significant potential for research in cellular biology and chemistry (Ge, Yanqing et al., 2017).

Antiviral and Antimicrobial Properties

Studies on benzimidazole derivatives have revealed their significant antiviral and antimicrobial properties. These compounds, including this compound derivatives, have been synthesized and evaluated for their activity against various pathogens, demonstrating potent antiproliferative activity against tumor cell lines and significant interactions with DNA, suggesting a mechanism of action that could partially involve DNA-binding as a means of exerting their antitumor activity (Hranjec, M. et al., 2010).

Optical and Material Chemistry

The optical properties of novel pyrido[1,2-a]benzimidazole derivatives have been synthesized and characterized, revealing intense absorption maxima and fluorescence characteristics that suggest potential applications in dyes, pigments, and materials science. The impact of substituents on the pyrido[1,2-a]benzimidazole ring on emission characteristics offers insight into designing materials with specific optical properties (Ge, Yan-qing et al., 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-fluoro-2-pyridin-4-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZZRTBFHQVORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

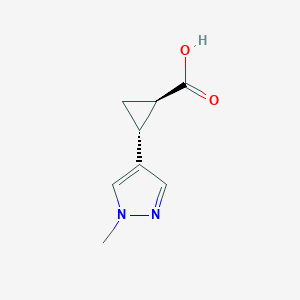

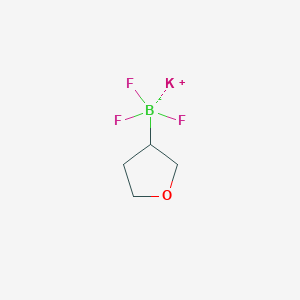

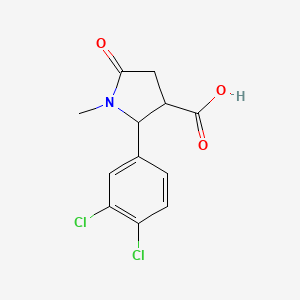

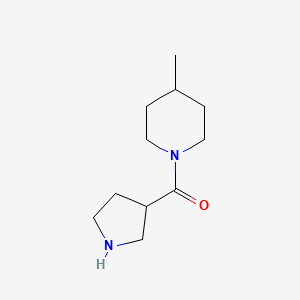

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1454500.png)

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1454505.png)

![[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1454511.png)

![2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde](/img/structure/B1454518.png)